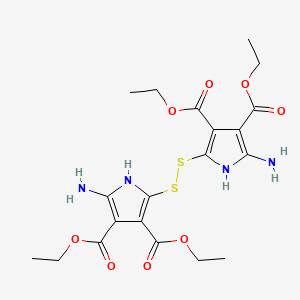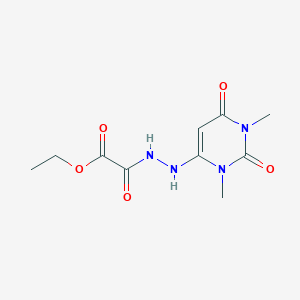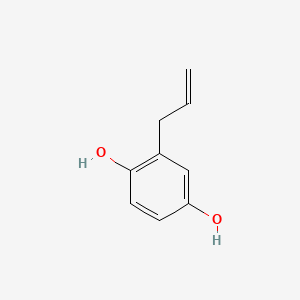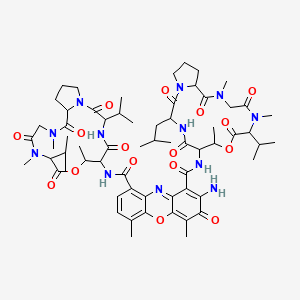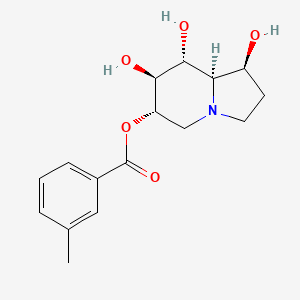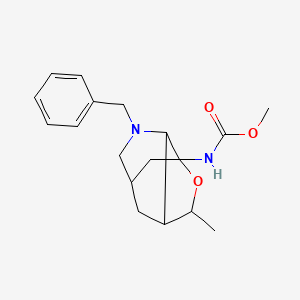
Carbamic acid, (hexahydro-2-methyl-4-(phenylmethyl)-3,6-methanofuro(3,2-b)pyridin-7a(2H)-yl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (hexahydro-2-methyl-4-(phenylmethyl)-3,6-methanofuro(3,2-b)pyridin-7a(2H)-yl)-, methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines elements of carbamic acid and a fused bicyclic system, which may contribute to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (hexahydro-2-methyl-4-(phenylmethyl)-3,6-methanofuro(3,2-b)pyridin-7a(2H)-yl)-, methyl ester typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the bicyclic core: This step often involves cyclization reactions to form the hexahydro-2-methyl-3,6-methanofuro(3,2-b)pyridine structure.
Introduction of the phenylmethyl group: This can be achieved through alkylation reactions using appropriate reagents.
Carbamate formation: The final step involves the reaction of the intermediate with methyl isocyanate or similar reagents to form the carbamic acid methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (hexahydro-2-methyl-4-(phenylmethyl)-3,6-methanofuro(3,2-b)pyridin-7a(2H)-yl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential medicinal applications could include its use as a drug or drug precursor.
Industry: The compound may be used in the production of materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which carbamic acid, (hexahydro-2-methyl-4-(phenylmethyl)-3,6-methanofuro(3,2-b)pyridin-7a(2H)-yl)-, methyl ester exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to carbamic acid, (hexahydro-2-methyl-4-(phenylmethyl)-3,6-methanofuro(3,2-b)pyridin-7a(2H)-yl)-, methyl ester may include other carbamic acid derivatives and bicyclic compounds with similar structures.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the fused bicyclic system and the presence of the phenylmethyl group. These features may confer unique chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
2506-22-1 |
|---|---|
Molekularformel |
C18H24N2O3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
methyl N-(8-benzyl-5-methyl-4-oxa-8-azatricyclo[4.3.1.03,7]decan-3-yl)carbamate |
InChI |
InChI=1S/C18H24N2O3/c1-12-15-8-14-9-18(23-12,19-17(21)22-2)16(15)20(11-14)10-13-6-4-3-5-7-13/h3-7,12,14-16H,8-11H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
WJYYMZCCCGIGPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CC3CC(C2N(C3)CC4=CC=CC=C4)(O1)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


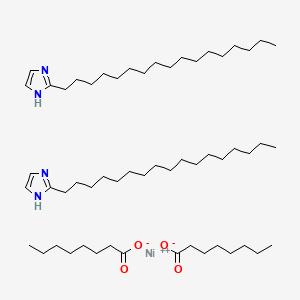
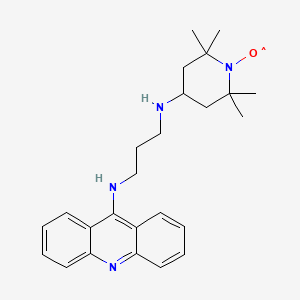

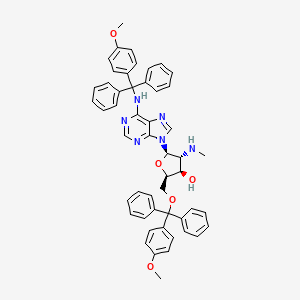

![1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12805851.png)
![Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]](/img/structure/B12805852.png)
![6-ethyl-3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12805855.png)
